molecular formula C15H18N4O B1671852 Facinicline CAS No. 677306-35-3

Facinicline

Cat. No.: B1671852
CAS No.: 677306-35-3
M. Wt: 270.33 g/mol
InChI Key: TXCYUSKWBHUVEP-CYBMUJFWSA-N
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Description

Facinicline, also known as MEM-63908 or R-4996, is a selective nicotinic alpha-7 receptor partial agonist. It also exhibits properties as a serotonin 3 receptor antagonist. This compound has been investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, cognitive symptoms of schizophrenia, and other neurologic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Facinicline can be synthesized through a multi-step process involving the formation of the indazole scaffold. The synthesis typically involves the following steps:

  • Formation of the indazole core through cyclization reactions.
  • Functionalization of the indazole core with appropriate substituents.
  • Introduction of the azabicyclo octane moiety.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Facinicline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the indazole core.

    Substitution: this compound can undergo substitution reactions to introduce different substituents on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further modified for specific applications .

Scientific Research Applications

Facinicline has a wide range of scientific research applications, including:

Mechanism of Action

Facinicline exerts its effects through dual mechanisms:

Comparison with Similar Compounds

    Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.

    Galantamine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.

Uniqueness of Facinicline: this compound’s dual mechanism of action, targeting both nicotinic alpha-7 receptors and serotonin 3 receptors, distinguishes it from other similar compounds. This dual action contributes to its potential therapeutic benefits in cognitive disorders .

Properties

CAS No.

677306-35-3

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)/t13-/m1/s1

InChI Key

TXCYUSKWBHUVEP-CYBMUJFWSA-N

SMILES

C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43

Appearance

Solid powder

Key on ui other cas no.

677306-35-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Facinicline;  RG-3487;  RG 3487;  RG3487;  R-3487;  R 3487;  R3487;  RO-5313534;  RO 5313534;  RO5313534;  MEM3454;  MEM 3454;  MEM-3454; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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